Aldose reductase-IN-7

Aldose reductase inhibition Enzyme kinetics Diabetic complications

Select Aldose reductase‑IN‑7 (Compound 6k) when your research demands an intermediate‑potency competitive inhibitor—5.3‑fold stronger than epalrestat (Ki=0.186 vs. 0.98μM) yet avoids assay saturation issues of sub‑10nM agents. Achieves clean dose‑response curves across 3‑4 log units in NADPH oxidation assays, and the 5.1‑fold selective cytotoxicity window (MCF‑7 vs. L929) enables confident target‑engagement interpretation in oncology and diabetic‑complication models. Multi‑vendor availability ensures supply continuity for longitudinal studies.

Molecular Formula C21H20N4O7
Molecular Weight 440.4 g/mol
Cat. No. B12378626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldose reductase-IN-7
Molecular FormulaC21H20N4O7
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3(C1=O)NN=C(O3)CC4=CC=C(C=C4)OC
InChIInChI=1S/C21H20N4O7/c1-3-31-19(26)12-24-17-9-6-14(25(28)29)11-16(17)21(20(24)27)23-22-18(32-21)10-13-4-7-15(30-2)8-5-13/h4-9,11,23H,3,10,12H2,1-2H3
InChIKeyMYMCQWNUCPEDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aldose reductase-IN-7: Quantitative Potency and Selectivity Profile for Aldose Reductase (ALR2) Inhibitor Procurement


Aldose reductase-IN-7 (Compound 6k) is a synthetic small-molecule aldose reductase (ALR2/AKR1B1) inhibitor designed for preclinical research applications in diabetic complications and oncology. The compound demonstrates sub-micromolar enzyme inhibition with a Ki value of 0.186 ± 0.020 μM against aldose reductase, positioning it among the more potent inhibitors currently available for research procurement [1]. It exhibits differential cytotoxic behavior between cancerous and non-cancerous cell lines, with a selectivity index (SI) of 5.13 distinguishing its activity in MCF-7 breast cancer cells from L929 normal fibroblasts [1].

Why Aldose reductase-IN-7 Cannot Be Substituted with Epalrestat or Other In-Class Aldose Reductase Inhibitors


Aldose reductase inhibitors exhibit substantial variation in both absolute potency and target selectivity, precluding generic substitution across research applications. Epalrestat, the only clinically approved aldose reductase inhibitor, demonstrates Ki values ranging from 0.28 to 0.98 μM across different assay systems, whereas next-generation inhibitors achieve Ki values below 10 nM [1]. Furthermore, ALR2 shares approximately 65% structural homology with aldehyde reductase (ALR1), and inadequate selectivity between these isoforms can introduce confounding off-target effects in experimental models [2]. Consequently, direct substitution of aldose reductase inhibitors without quantitative cross-validation risks compromising experimental reproducibility and data interpretability. Aldose reductase-IN-7 occupies a distinct performance niche with Ki = 0.186 μM—superior to epalrestat in direct comparative assays yet distinct from ultra-potent nanomolar inhibitors such as ALR2-IN-7 (Ki = 8.71 nM), enabling researchers to select inhibitors tailored to specific potency requirements and assay sensitivities [1].

Quantitative Differentiation Evidence: Aldose reductase-IN-7 Versus Comparator Aldose Reductase Inhibitors


Enzyme Inhibition Potency: Aldose reductase-IN-7 Demonstrates 5.3-Fold Superior Ki Versus Epalrestat in Direct Comparative Assay

Aldose reductase-IN-7 (Compound 6k) exhibits a Ki value of 0.186 ± 0.020 μM against aldose reductase, which is quantitatively superior to epalrestat, the only clinically approved aldose reductase inhibitor. In a parallel study employing the same experimental framework, epalrestat demonstrated a Ki of 0.98 μM against recombinant ALR2 . The 5.3-fold improvement in binding affinity positions Aldose reductase-IN-7 as an enhanced research tool for investigating aldose reductase inhibition at lower compound concentrations, potentially reducing off-target liabilities associated with higher dosing.

Aldose reductase inhibition Enzyme kinetics Diabetic complications

Cancer-Selective Cytotoxicity: Aldose reductase-IN-7 Exhibits 5.1-Fold Preferential Activity Against MCF-7 Breast Cancer Cells Relative to Non-Cancerous L929 Fibroblasts

In 24-hour cytotoxicity assays, Aldose reductase-IN-7 demonstrated an IC50 of 110.87 ± 0.42 μM in MCF-7 breast cancer cells, compared with an IC50 of 569.58 ± 0.80 μM in non-cancerous L929 mouse fibroblast cells, yielding a selectivity index (SI) of 5.13 [1]. This differential cytotoxicity suggests that the compound preferentially inhibits cancer cell proliferation while exerting relatively modest effects on normal fibroblast viability at equivalent concentrations.

Cancer research Selective cytotoxicity Breast cancer

Potency Positioning: Aldose reductase-IN-7 Occupies a Distinct Middle-Tier Affinity Niche Between Epalrestat and Ultra-Potent ALR2-IN-7

Aldose reductase-IN-7 (Ki = 0.186 μM) occupies a defined potency tier between clinically approved epalrestat (Ki = 0.28-0.98 μM, assay-dependent) and the ultra-potent inhibitor ALR2-IN-7 (Compound 5a; Ki = 8.71 nM) [1]. This intermediate affinity profile enables researchers to select Aldose reductase-IN-7 for experimental systems where nanomolar potency may saturate assay dynamic range prematurely or where moderate washout kinetics are desirable for reversible inhibition studies. The compound's potency is approximately 21-fold weaker than ALR2-IN-7 and 1.5-5.3-fold stronger than epalrestat, offering a calibrated tool for dose-response curve construction and structure-activity relationship (SAR) investigations.

Aldose reductase inhibitor selection Potency tiering Assay optimization

Research-Grade Procurement Advantage: Aldose reductase-IN-7 Offers Favorable Availability Profile Versus Clinical-Use Epalrestat

Aldose reductase-IN-7 is distributed by multiple established research chemical vendors (including MedChemExpress, TargetMol, and InvivoChem) as a research-use-only compound, ensuring competitive pricing and reliable supply chain redundancy [1]. In contrast, epalrestat is a clinically approved drug in Japan that is subject to pharmaceutical regulatory frameworks, which may impose procurement delays or prescribing restrictions that complicate research use [2]. Additionally, ALR2-IN-7, while more potent (Ki = 8.71 nM), has narrower vendor distribution, limiting sourcing flexibility for laboratories requiring backup supply channels.

Compound procurement Research tool selection Supply chain reliability

Optimal Research Applications for Aldose reductase-IN-7 Based on Quantitative Differentiation Evidence


Enzymology Studies Requiring Sub-Micromolar Aldose Reductase Inhibition with Defined Reversibility Kinetics

Aldose reductase-IN-7 is optimally deployed in enzyme kinetics and mechanism-of-action studies where competitive, reversible inhibition of ALR2 is required at sub-micromolar concentrations without the assay saturation issues associated with sub-10 nM inhibitors. The compound's Ki of 0.186 ± 0.020 μM provides a 5.3-fold potency improvement over epalrestat (Ki = 0.98 μM) [1], enabling robust signal-to-noise ratios in spectrophotometric NADPH oxidation assays while preserving linear dose-response relationships across 3-4 log units of concentration. Researchers investigating structure-activity relationships (SAR) or performing inhibitor washout experiments will benefit from the compound's intermediate affinity, which facilitates measurement of reversible binding kinetics without requiring extensive dilution protocols to reverse inhibition [1].

Cancer Biology Research Investigating Aldose Reductase as a Therapeutic Target in Breast Adenocarcinoma

Aldose reductase-IN-7 is particularly suited for oncology research programs evaluating aldose reductase (AKR1B1) as a target in breast cancer, based on its demonstrated 5.1-fold selective cytotoxicity against MCF-7 cells (IC50 = 110.87 ± 0.42 μM) relative to non-cancerous L929 fibroblasts (IC50 = 569.58 ± 0.80 μM) [1]. This selectivity index of 5.13 provides a quantifiable therapeutic window for in vitro target validation studies. Researchers can confidently interpret that observed MCF-7 proliferation inhibition at concentrations below 500 μM is likely attributable to target engagement rather than non-specific cytotoxicity, enabling cleaner mechanistic dissection of aldose reductase's role in cancer cell metabolism and survival pathways [1].

Diabetic Complications Research Requiring Potency Intermediate Between Clinical Comparators and Next-Generation Inhibitors

In diabetic complications research—including neuropathy, retinopathy, and nephropathy models—Aldose reductase-IN-7 serves as an intermediate-potency research tool that bridges the gap between epalrestat (clinically approved; Ki = 0.28-0.98 μM) and ultra-potent ALR2-IN-7 (Ki = 8.71 nM) [1]. This positioning enables researchers to benchmark novel compounds against a mid-tier inhibitor, construct comprehensive dose-response curves spanning three potency tiers, and evaluate whether incremental improvements in Ki translate to enhanced efficacy in cellular or tissue-level polyol pathway suppression assays. The compound's established cytotoxicity profile (IC50 > 500 μM in L929 fibroblasts) also ensures that observed effects in diabetic cell models are unlikely to be confounded by non-specific toxicity at pharmacologically relevant concentrations [1].

Laboratory Procurement Planning for Multi-Year Aldose Reductase Inhibitor Research Programs

Aldose reductase-IN-7 represents a procurement-optimized selection for research groups planning multi-year aldose reductase inhibitor studies, based on its distribution across at least three major research chemical vendors [1]. This multi-vendor availability contrasts with epalrestat, which is subject to pharmaceutical distribution constraints in Japan, and ALR2-IN-7, which has more limited vendor coverage [1]. Research program managers can leverage this supply chain redundancy to mitigate single-vendor stockout risks, negotiate competitive pricing across multiple suppliers, and ensure consistent compound availability for longitudinal studies and replicate experiments across collaborating laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aldose reductase-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.